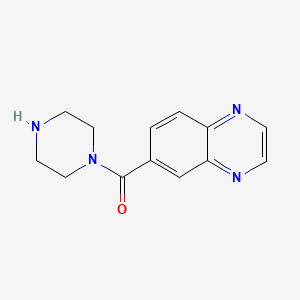
Piperazin-1-yl(quinoxalin-6-yl)methanone
Vue d'ensemble
Description
Piperazin-1-yl(quinoxalin-6-yl)methanone, also known as Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride, is a chemical compound with the molecular formula C13H15ClN4O . It has a molecular weight of 278.74 . The compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of Piperazin-1-yl(quinoxalin-6-yl)methanone and its derivatives has been the subject of several studies . For instance, aromatic acid chlorides have been coupled with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of triethylamine base to yield trimethoxyphenyl piperzine derivatives .
Molecular Structure Analysis
The molecular structure of Piperazin-1-yl(quinoxalin-6-yl)methanone is characterized by the presence of a piperazine ring attached to a quinoxaline ring via a methanone group . This structure contributes to the compound’s unique chemical properties and potential biological activities.
Physical And Chemical Properties Analysis
Piperazin-1-yl(quinoxalin-6-yl)methanone is a solid at room temperature . It has a molecular weight of 278.74 and a molecular formula of C13H15ClN4O . The compound is typically stored in an inert atmosphere at room temperature .
Applications De Recherche Scientifique
Cancer Research
- Summary of Application : Piperazin-1-yl(quinoxalin-6-yl)methanone is used in the synthesis of quinoxaline derivatives, which have been evaluated for their inhibitory activity against the transforming growth factor-β (TGF-β) type I receptor kinase . Overexpression of TGF-β has been associated with various diseases, making it an attractive molecular target for the treatment of cancers .
- Methods of Application : The compound is used in the synthesis of 3-substituted-4-(quinoxalin-6-yl) pyrazoles. These derivatives are then evaluated for their inhibitory activity in enzymatic assays .
- Results or Outcomes : Among the synthesized compounds, the most active compound inhibited TGF-β type I receptor kinase phosphorylation with an IC50 value of 0.28 µM, with 98% inhibition at 10 µM. This compound also showed good selectivity against p38α mitogen activated protein (MAP) kinase .
Antibacterial Activity
- Summary of Application : Quinoxaline derivatives, such as Piperazin-1-yl(quinoxalin-6-yl)methanone, have been studied for their antibacterial properties . They can be used to develop new antibiotics, particularly against drug-resistant strains.
- Methods of Application : The antibacterial activity of these compounds is typically evaluated using in vitro assays against a range of bacterial strains .
- Results or Outcomes : While specific results for Piperazin-1-yl(quinoxalin-6-yl)methanone were not found, quinoxaline derivatives in general have shown promising results in these studies .
Anticonvulsant Activity
- Summary of Application : Some quinoxaline derivatives have been found to possess anticonvulsant activity . This suggests that Piperazin-1-yl(quinoxalin-6-yl)methanone could potentially be used in the treatment of epilepsy.
- Methods of Application : The anticonvulsant activity of these compounds is usually evaluated using animal models of epilepsy .
- Results or Outcomes : Again, while specific results for Piperazin-1-yl(quinoxalin-6-yl)methanone were not found, other quinoxaline derivatives have shown promising results in these studies .
Anti-Tuberculosis Activity
- Summary of Application : Quinoxaline derivatives have been studied for their anti-tuberculosis activity . This suggests that Piperazin-1-yl(quinoxalin-6-yl)methanone could potentially be used in the treatment of tuberculosis.
- Methods of Application : The anti-tuberculosis activity of these compounds is usually evaluated using in vitro assays against Mycobacterium tuberculosis .
- Results or Outcomes : While specific results for Piperazin-1-yl(quinoxalin-6-yl)methanone were not found, other quinoxaline derivatives have shown promising results in these studies .
Anti-Malarial Activity
- Summary of Application : Some quinoxaline derivatives have been found to possess anti-malarial activity . This suggests that Piperazin-1-yl(quinoxalin-6-yl)methanone could potentially be used in the treatment of malaria.
- Methods of Application : The anti-malarial activity of these compounds is usually evaluated using in vitro assays against Plasmodium falciparum .
- Results or Outcomes : Again, while specific results for Piperazin-1-yl(quinoxalin-6-yl)methanone were not found, other quinoxaline derivatives have shown promising results in these studies .
Anti-Leishmanial Activity
- Summary of Application : Quinoxaline derivatives have been studied for their anti-leishmanial activity . This suggests that Piperazin-1-yl(quinoxalin-6-yl)methanone could potentially be used in the treatment of leishmaniasis.
- Methods of Application : The anti-leishmanial activity of these compounds is usually evaluated using in vitro assays against Leishmania donovani .
- Results or Outcomes : While specific results for Piperazin-1-yl(quinoxalin-6-yl)methanone were not found, other quinoxaline derivatives have shown promising results in these studies .
Safety And Hazards
Piperazin-1-yl(quinoxalin-6-yl)methanone is classified under the GHS07 hazard class . It carries the signal word “Warning” and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
piperazin-1-yl(quinoxalin-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(17-7-5-14-6-8-17)10-1-2-11-12(9-10)16-4-3-15-11/h1-4,9,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJVNPXPVZDTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678466 | |
| Record name | (Piperazin-1-yl)(quinoxalin-6-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazin-1-yl(quinoxalin-6-yl)methanone | |
CAS RN |
1092961-15-3 | |
| Record name | (Piperazin-1-yl)(quinoxalin-6-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



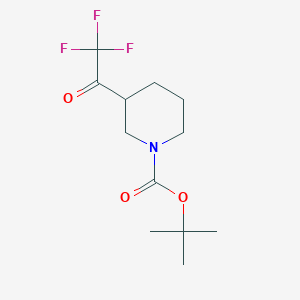
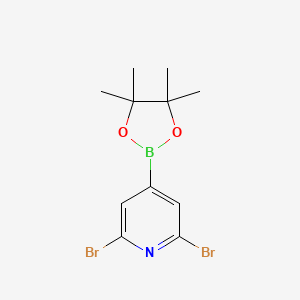
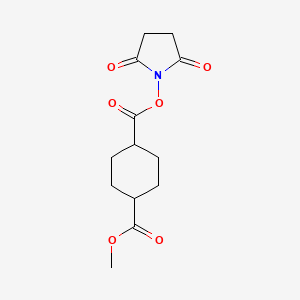
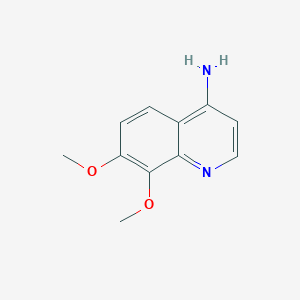
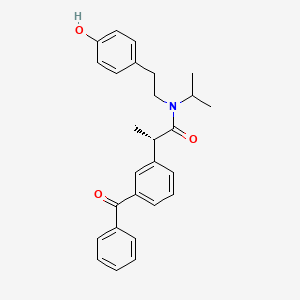
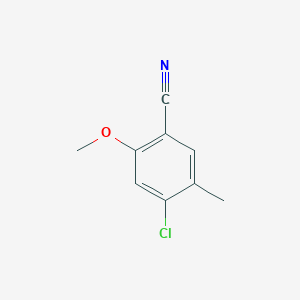
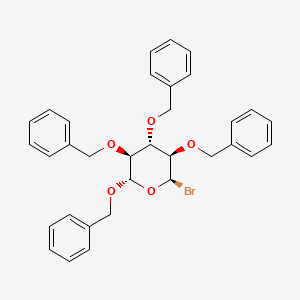
![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1391822.png)
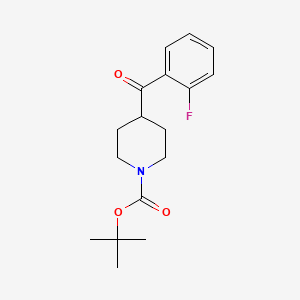
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1391824.png)
![1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391827.png)
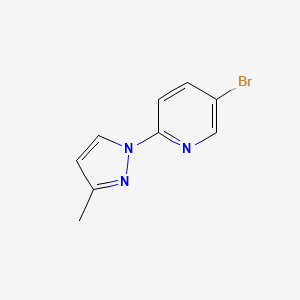
![1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1391829.png)
![2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1391830.png)